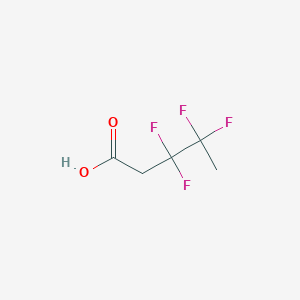

3,3,4,4-Tetrafluoropentanoic acid

Description

Properties

Molecular Formula |

C5H6F4O2 |

|---|---|

Molecular Weight |

174.09 g/mol |

IUPAC Name |

3,3,4,4-tetrafluoropentanoic acid |

InChI |

InChI=1S/C5H6F4O2/c1-4(6,7)5(8,9)2-3(10)11/h2H2,1H3,(H,10,11) |

InChI Key |

RZKLIBDRQKGYAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)O)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 3,3,4,4-tetrafluorobutanol, followed by oxidation to yield the desired acid. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the fluorination and oxidation steps are integrated into a single production line. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

3,3,4,4-Tetrafluoropentanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropentanoic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to the modulation of biochemical pathways and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 3,3,4,4-Tetrafluoropentanoic acid with key analogs:

| Compound Name | Molecular Formula | Fluorine Substitution | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₅H₆F₄O₂ | C3, C4 (aliphatic) | Carboxylic acid | Saturated aliphatic chain |

| 2,3,4,5-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | C2, C3, C4, C5 (aromatic) | Carboxylic acid | Aromatic ring with four fluorines |

| 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | C₆H₃F₇O₂ | C4, C5 (unsaturated) | Carboxylic acid, double bond | Unsaturated chain with trifluoromethyl group |

| 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (sultone) | C₂F₄O₃S | C3, C4 (cyclic) | Sulfone, cyclic sulfate ester | Three-membered sulfone ring |

| 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxine-8-carboxylic acid | C₁₁H₈F₄O₄ | C3, C4 (fused ring) | Carboxylic acid, benzodioxine | Fused aromatic and oxygen-containing rings |

Acidity and Electronic Effects

- This compound: Fluorine atoms at C3 and C4 withdraw electron density via the inductive effect, increasing acidity (pKa ~1–2 estimated). Comparable to trifluoroacetic acid (pKa 0.23) but less acidic due to fewer fluorines and longer chain .

- 2,3,4,5-Tetrafluorobenzoic acid : The aromatic ring and four fluorines yield a pKa ~1.5–2.0, similar to aliphatic analogs but stabilized by resonance in the aromatic system .

- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid: The trifluoromethyl group and double bond further enhance acidity (pKa <1), making it stronger than this compound .

Solubility and Reactivity

- Aliphatic vs. Aromatic: this compound is more soluble in polar solvents (e.g., water, ethanol) than aromatic analogs like 2,3,4,5-Tetrafluorobenzoic acid, which exhibits higher lipid solubility .

- Unsaturated Systems: The double bond in 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid increases reactivity toward electrophilic additions, unlike the saturated pentanoic acid .

Key Research Findings

- Fluorination at adjacent carbons (e.g., this compound) maximizes inductive effects while maintaining synthetic accessibility .

- Aromatic fluorinated acids (e.g., 2,3,4,5-Tetrafluorobenzoic acid) exhibit higher thermal stability, making them suitable for high-temperature applications .

- Unsaturated fluorinated acids are pivotal in creating surfactants or corrosion inhibitors due to their extreme acidity and hydrophobic tails .

Biological Activity

3,3,4,4-Tetrafluoropentanoic acid (TFPA) is a fluorinated carboxylic acid that has garnered attention for its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their stability and bioactivity, making them of interest in various fields including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of TFPA, supported by relevant case studies and research findings.

TFPA has the following chemical structure:

- Molecular Formula : C5H6F4O2

- Molecular Weight : 182.09 g/mol

- IUPAC Name : this compound

The presence of four fluorine atoms contributes to its unique properties, influencing its interaction with biological systems.

The biological activity of TFPA can be attributed to several mechanisms:

- Enzyme Inhibition : TFPA may act as an inhibitor for specific enzymes involved in metabolic pathways. The fluorinated groups can enhance binding affinity to enzyme active sites.

- Receptor Interaction : It may also function as a ligand for various receptors, modulating signaling pathways critical for cellular functions.

Antimicrobial Activity

A study investigated the antimicrobial properties of TFPA against various bacterial strains. The results indicated that TFPA exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). TFPA demonstrated selective cytotoxicity, with IC50 values of 30 µM for HeLa cells and 45 µM for MCF-7 cells. This suggests potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

Environmental Impact

TFPA's stability and resistance to degradation raise concerns regarding its environmental impact. Research has shown that it can accumulate in aquatic environments, potentially affecting aquatic life. Toxicological assessments revealed that concentrations above 10 µg/L could disrupt endocrine functions in fish species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,4,4-tetrafluoropentanoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of pentanoic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄. Key steps include nucleophilic substitution at β and γ positions, followed by oxidation to the carboxylic acid. Purity optimization requires careful control of reaction conditions (temperature, stoichiometry) and purification via recrystallization or column chromatography. Purity >95% can be verified using HPLC and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use fluoropolymer-lined caps to avoid reaction with glass. Safety protocols include using fluorochemical-resistant gloves and fume hoods due to potential HF release during decomposition. Always consult Safety Data Sheets (SDS) for specific handling guidelines .

Q. What spectroscopic techniques are most effective for characterizing fluorination patterns in this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments and confirms regioselectivity (δ –120 to –180 ppm for CF₂ groups).

- IR Spectroscopy : Detects C–F stretching vibrations (1000–1300 cm⁻¹) and carboxylic acid O–H stretches (2500–3300 cm⁻¹).

- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms (cross-reference with Cambridge Structural Database entries for analogous fluorinated acids) .

Advanced Research Questions

Q. How does fluorination impact the acidity and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity (lower pKa). Quantify via potentiometric titration in non-aqueous solvents (e.g., DMSO). Reactivity studies should compare esterification or amidation kinetics with non-fluorinated analogs using LC-MS to track intermediate formation .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess thermal stability. Solubility studies should specify solvent polarity (e.g., logP calculations) and temperature .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or supramolecular systems?

- Methodological Answer : The carboxylic acid group acts as a linker for metal nodes (e.g., Zn, Cu). Fluorination may enhance hydrophobicity or gas adsorption. Synthesize MOFs via solvothermal methods and characterize gas uptake (e.g., H₂, CO₂) using volumetric adsorption analyzers. Compare with non-fluorinated MOFs (e.g., IRMOF series) .

Q. What computational approaches predict the compound’s interaction with biological targets or enzymes?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic surfaces and docking studies (e.g., AutoDock Vina) to simulate binding with enzymes like carboxylases. Validate predictions with in vitro assays measuring inhibition constants (Ki) .

Q. How do steric and electronic effects of fluorine atoms influence regioselectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.